N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
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Properties
Molecular Formula |
C24H22FN3O3S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H22FN3O3S/c1-3-17-6-4-5-15(2)21(17)26-20(29)14-27-19-11-12-32-22(19)23(30)28(24(27)31)13-16-7-9-18(25)10-8-16/h4-12H,3,13-14H2,1-2H3,(H,26,29) |
InChI Key |
AFJUGZTUTHLQHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)C |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activity. Its structure includes:
- A 2-ethyl-6-methylphenyl moiety
- A 4-fluorobenzyl substituent
- An acetamide functional group
These structural components contribute to its interaction with various biological targets.
Research indicates that the compound may act through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds in the thieno[3,2-d]pyrimidine class have been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of pathogens, suggesting that this compound may also possess similar properties.
- Anti-inflammatory Effects : In vitro studies have indicated that related compounds can reduce inflammatory markers, hinting at potential therapeutic applications in inflammatory diseases.
Anticancer Activity
Several studies have reported on the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance:
- Cell Line Studies : In vitro assays on cancer cell lines have shown that certain derivatives exhibit cytotoxic effects, with IC50 values indicating significant potency against specific cancer types.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest effectiveness against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the effects of N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide on breast cancer cells. The results indicated a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.
- Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a marked decrease in joint swelling and inflammatory cytokines compared to control groups.
Research Findings
Recent investigations into the biological activity of this compound have highlighted its potential as a lead candidate for drug development. The following findings are noteworthy:
- Structure-Activity Relationship (SAR) : Variations in substituents on the thieno[3,2-d]pyrimidine ring significantly affect biological activity.
- In Vivo Studies : Animal models have demonstrated promising results in terms of safety and efficacy, paving the way for further clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
